molecular formula C13H20N4S2 B034780 Thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)- CAS No. 19844-53-2

Thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)-

Cat. No. B034780
CAS RN: 19844-53-2
M. Wt: 296.5 g/mol
InChI Key: VMXHTZZTBKJSBP-UHFFFAOYSA-N
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Description

Thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazolo[5,4-d]pyrimidines, which are known for their diverse biological activities including anticancer, antifungal, and antiviral properties.

Scientific Research Applications

Thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)- has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent anticancer activity against various cancer cell lines including breast, lung, and colon cancer. Additionally, this compound has shown promising antifungal and antiviral activities against several pathogenic fungi and viruses.

Mechanism Of Action

The exact mechanism of action of thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)- is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the growth and proliferation of cancer cells by targeting certain molecular pathways involved in cancer development.

Biochemical And Physiological Effects

Thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)- has been shown to exhibit several biochemical and physiological effects. It has been reported to induce oxidative stress in cancer cells, leading to cell death. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell metabolism, leading to reduced cell growth and proliferation.

Advantages And Limitations For Lab Experiments

One of the major advantages of using thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)- in lab experiments is its high potency and selectivity towards cancer cells. This compound has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)-. One of the key areas of focus is the optimization of its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its exact mechanism of action and identify potential molecular targets for cancer therapy. Furthermore, the potential applications of this compound in other areas such as antifungal and antiviral therapy should also be explored.

Synthesis Methods

The synthesis of thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)- can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminopyrimidine with butyl isothiocyanate and butylamine in the presence of a suitable catalyst. This reaction results in the formation of the desired compound with high yield and purity.

properties

CAS RN

19844-53-2

Product Name

Thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)-

Molecular Formula

C13H20N4S2

Molecular Weight

296.5 g/mol

IUPAC Name

N-butyl-5-butylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine

InChI

InChI=1S/C13H20N4S2/c1-3-5-7-14-13-16-10-9-15-12(17-11(10)19-13)18-8-6-4-2/h9H,3-8H2,1-2H3,(H,14,16)

InChI Key

VMXHTZZTBKJSBP-UHFFFAOYSA-N

SMILES

CCCCNC1=NC2=CN=C(N=C2S1)SCCCC

Canonical SMILES

CCCCNC1=NC2=CN=C(N=C2S1)SCCCC

synonyms

2-(Butylamino)-5-(butylthio)thiazolo[5,4-d]pyrimidine

Origin of Product

United States

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